molecular formula C29H52O12S3 B008808 Halistanol sulfate CAS No. 103065-20-9

Halistanol sulfate

Cat. No.: B008808
CAS No.: 103065-20-9
M. Wt: 688.9 g/mol
InChI Key: UYXOPBYFUWYADH-APJFPIMXSA-N
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Description

Halistanol sulfate is an ergostanoid.

Scientific Research Applications

Antibacterial Activity

Halistanol sulfate exhibits significant antibacterial properties against various pathogenic bacteria. A notable study isolated halistanol trisulfate from the marine sponge Petromica citrina, which demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for Staphylococcus aureus was found to be 512 mg/L, indicating a bactericidal effect through membrane damage leading to cell lysis .

Table 1: Antibacterial Efficacy of this compound

BacteriaMIC (mg/L)Effect
Staphylococcus aureus512Bactericidal
Staphylococcus epidermidis256Bactericidal
Enterococcus faecalis128Bacteriostatic
Mycobacterium fortuitum512Bactericidal

Antiviral Properties

This compound has shown promising antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). In a study evaluating its effects, this compound and its derivatives inhibited HSV-1 replication by interfering with viral attachment and penetration into host cells. The selectivity index (SI) for this compound was reported as 2.46, indicating its potential as an antiviral agent .

Table 2: Antiviral Activity Against HSV-1

CompoundSIMechanism of Action
This compound2.46Inhibition of virus attachment and entry
This compound C1.95Virucidal effect on virus particles

Anticancer Properties

Research has indicated that this compound possesses cytotoxic effects against cancer cell lines. In particular, it demonstrated moderate toxicity against the L929 fibrosarcoma cell line. The mechanism appears to involve disruption of cellular membranes, leading to apoptosis in cancer cells .

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)Effect
L929 (Fibrosarcoma)50Moderate cytotoxicity
HeLa (Cervical carcinoma)Not testedFurther studies needed

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus highlighted its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Antiviral Activity

Another investigation focused on the application of this compound in developing topical antiviral treatments for herpes simplex infections, demonstrating significant reduction in viral load in treated animal models .

Properties

CAS No.

103065-20-9

Molecular Formula

C29H52O12S3

Molecular Weight

688.9 g/mol

IUPAC Name

[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate

InChI

InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1

InChI Key

UYXOPBYFUWYADH-APJFPIMXSA-N

SMILES

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Canonical SMILES

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Synonyms

halistanol sulfate
halistanol trisulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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